molecular formula C7H14N2O4S B6143982 methyl 1-sulfamoylpiperidine-4-carboxylate CAS No. 949444-70-6

methyl 1-sulfamoylpiperidine-4-carboxylate

Cat. No. B6143982
CAS RN: 949444-70-6
M. Wt: 222.26 g/mol
InChI Key: VYJMPDNQCNOVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-sulfamoylpiperidine-4-carboxylate (MSPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic amine, and is composed of a methyl sulfonyl group, a piperidine ring, and a carboxylate group. MSPC has been used in a variety of biochemical and physiological research studies, as well as in laboratory experiments.

Scientific Research Applications

Methyl 1-sulfamoylpiperidine-4-carboxylate has been used in a variety of scientific research applications. It has been used in studies to investigate the effects of various drugs on the central nervous system, as well as to study the pharmacokinetics and pharmacodynamics of various drugs. It has also been used in studies to investigate the effects of various drugs on the cardiovascular system, as well as to study the metabolism of various drugs.

Mechanism of Action

Methyl 1-sulfamoylpiperidine-4-carboxylate has been found to act as an agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been found to act as a partial agonist at the D2 receptor. In addition, methyl 1-sulfamoylpiperidine-4-carboxylate has been found to act as an antagonist at the α1-adrenergic receptor and as an agonist at the β-adrenergic receptor.
Biochemical and Physiological Effects
methyl 1-sulfamoylpiperidine-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of serotonin, norepinephrine, and dopamine. In addition, methyl 1-sulfamoylpiperidine-4-carboxylate has been found to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative effects.

Advantages and Limitations for Lab Experiments

Methyl 1-sulfamoylpiperidine-4-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound, and it is well-tolerated by cells and tissues. In addition, it is relatively inexpensive and is readily available. However, methyl 1-sulfamoylpiperidine-4-carboxylate also has some limitations. For example, it is not suitable for use in vivo experiments, as it is rapidly metabolized by the liver.

Future Directions

There are several potential future directions for methyl 1-sulfamoylpiperidine-4-carboxylate research. It could be used to further investigate its effects on the central nervous system and the cardiovascular system. In addition, it could be used to study the effects of various drugs on the endocrine system. Furthermore, it could be used to study the effects of various drugs on the immune system, as well as to study the metabolism of various drugs. Finally, it could be used to study the effects of methyl 1-sulfamoylpiperidine-4-carboxylate on various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Synthesis Methods

Methyl 1-sulfamoylpiperidine-4-carboxylate is synthesized via a two-step process. In the first step, piperidine is reacted with a sulfonyl chloride group in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the methyl sulfonyl piperidine. In the second step, the methyl sulfonyl piperidine is reacted with a carboxylic acid, such as acetic acid, to form methyl 1-sulfamoylpiperidine-4-carboxylate.

properties

IUPAC Name

methyl 1-sulfamoylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-13-7(10)6-2-4-9(5-3-6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJMPDNQCNOVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-sulfamoylpiperidine-4-carboxylate

CAS RN

949444-70-6
Record name methyl 1-sulfamoylpiperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.